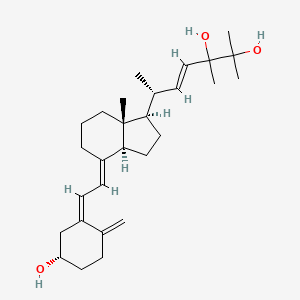

24,25-Dihidroxi VD2

Descripción general

Descripción

24,25-Dihidroxivitamina D2 es un metabolito hidroxilado de la vitamina D2, también conocida como ergocalciferol. Este compuesto es un análogo sintético de la vitamina D y juega un papel en la regulación del metabolismo del calcio y el fosfato en el cuerpo. Se forma a través de la hidroxilación de la vitamina D2 en las posiciones 24 y 25, dando como resultado un compuesto que es estructuralmente similar a otras formas hidroxiladas de vitamina D, como la 1,25-dihidroxivitamina D3 .

Aplicaciones Científicas De Investigación

24,25-Dihidroxivitamina D2 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un estándar de referencia en química analítica para la cuantificación y análisis de metabolitos de vitamina D.

Biología: Estudiada por su papel en el metabolismo del calcio y el fosfato y sus efectos sobre la salud ósea.

Medicina: Investigada por sus posibles aplicaciones terapéuticas en el tratamiento de la deficiencia de vitamina D y trastornos relacionados.

Industria: Utilizada en el desarrollo de suplementos de vitamina D y alimentos fortificados

Mecanismo De Acción

El mecanismo de acción de 24,25-Dihidroxivitamina D2 implica su interacción con receptores y enzimas específicos en el cuerpo. Se cree que ejerce sus efectos a través de la regulación de la homeostasis del calcio y el fosfato. El compuesto se une al receptor de vitamina D (VDR), que luego forma un complejo con el receptor X de retinoides (RXR). Este complejo actúa como un factor de transcripción, regulando la expresión de genes involucrados en el metabolismo del calcio y el fosfato .

Compuestos Similares:

1,25-Dihidroxivitamina D3: La forma activa de la vitamina D3, conocida por sus potentes efectos sobre el metabolismo del calcio y el fosfato.

25-Hidroxivitamina D2: Un precursor de 24,25-Dihidroxivitamina D2, involucrado en los pasos iniciales del metabolismo de la vitamina D.

24,25-Dihidroxivitamina D3: Una forma hidroxilada de vitamina D3, similar en estructura y función a 24,25-Dihidroxivitamina D2.

Singularidad: 24,25-Dihidroxivitamina D2 es única en su patrón específico de hidroxilación, que la distingue de otras formas hidroxiladas de vitamina D. Esta estructura única puede conferir actividades biológicas específicas y potencial terapéutico que son distintos de otros metabolitos de vitamina D .

Análisis Bioquímico

Biochemical Properties

24, 25-Dihydroxy VD2 is involved in several biochemical reactions, primarily related to calcium and phosphorus homeostasis. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is 25-hydroxyvitamin D-1α-hydroxylase, which is responsible for converting 25-hydroxyvitamin D to its active form, 1α,25-dihydroxyvitamin D . Additionally, 24, 25-Dihydroxy VD2 interacts with the enzyme 25-hydroxyvitamin D-24-hydroxylase, which catalyzes the hydroxylation of 25-hydroxyvitamin D at the 24th position . These interactions are crucial for maintaining the balance of active and inactive forms of Vitamin D in the body.

Cellular Effects

24, 25-Dihydroxy VD2 has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it plays a role in the regulation of calcium and phosphorus absorption in intestinal cells, mobilization of calcium from bones, and renal reabsorption of these minerals . These effects are mediated through its interaction with the Vitamin D receptor (VDR), which is involved in the transcriptional regulation of target genes.

Molecular Mechanism

The molecular mechanism of 24, 25-Dihydroxy VD2 involves its binding to the Vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, 24, 25-Dihydroxy VD2 forms a complex that interacts with specific DNA sequences, leading to the transcriptional activation or repression of target genes . This process is essential for the regulation of calcium and phosphorus homeostasis. Additionally, 24, 25-Dihydroxy VD2 can inhibit or activate various enzymes involved in Vitamin D metabolism, further influencing its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 24, 25-Dihydroxy VD2 can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 24, 25-Dihydroxy VD2 is relatively stable when stored at -20°C, protected from light, and stored under nitrogen . Its activity can decrease over time, especially when exposed to light or higher temperatures. Long-term studies in vitro and in vivo have demonstrated that 24, 25-Dihydroxy VD2 can have sustained effects on calcium and phosphorus metabolism, although its potency may diminish with prolonged storage .

Dosage Effects in Animal Models

The effects of 24, 25-Dihydroxy VD2 vary with different dosages in animal models. At lower doses, it can effectively regulate calcium and phosphorus homeostasis without causing adverse effects. At higher doses, it may lead to toxic effects such as hypercalcemia and hyperphosphatemia . Studies in hypophosphatemic mice have shown that 24, 25-Dihydroxy VD2 can increase bone formation in a dose-dependent manner without inducing excessive bone resorption . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

24, 25-Dihydroxy VD2 is involved in several metabolic pathways, primarily related to Vitamin D metabolism. It is synthesized from 25-hydroxyvitamin D through the action of 25-hydroxyvitamin D-24-hydroxylase . This enzyme catalyzes the hydroxylation of 25-hydroxyvitamin D at the 24th position, leading to the formation of 24, 25-Dihydroxy VD2. This compound can further undergo metabolic transformations, including hydroxylation and oxidation, to produce other metabolites such as 1,24,25-trihydroxyvitamin D . These metabolic pathways are essential for maintaining the balance of active and inactive forms of Vitamin D in the body.

Transport and Distribution

24, 25-Dihydroxy VD2 is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily transported in the bloodstream bound to Vitamin D binding protein (DBP) and, to a lesser extent, albumin . Within cells, it can interact with intracellular transporters that facilitate its distribution to various cellular compartments. The localization and accumulation of 24, 25-Dihydroxy VD2 within tissues are influenced by its binding affinity to these transporters and proteins .

Subcellular Localization

The subcellular localization of 24, 25-Dihydroxy VD2 is crucial for its activity and function. It is primarily localized in the mitochondria, where it interacts with enzymes involved in Vitamin D metabolism . The targeting of 24, 25-Dihydroxy VD2 to specific cellular compartments is mediated by post-translational modifications and targeting signals that direct it to the mitochondria . This localization is essential for its role in regulating calcium and phosphorus homeostasis and other cellular processes.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 24,25-Dihidroxivitamina D2 típicamente involucra la hidroxilación de la vitamina D2. Este proceso se puede lograr a través de varias reacciones químicas, incluido el uso de agentes hidroxilantes específicos y catalizadores. Un método común implica el uso de cromatografía líquida de alta resolución (HPLC) para separar y purificar el producto hidroxilado .

Métodos de producción industrial: En entornos industriales, la producción de 24,25-Dihidroxivitamina D2 puede implicar síntesis química a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso a menudo incluye el uso de técnicas cromatográficas avanzadas y espectrometría de masas para monitorear y controlar la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 24,25-Dihidroxivitamina D2 se somete a varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y actividad biológica.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como permanganato de potasio o trióxido de cromo para oxidar 24,25-Dihidroxivitamina D2.

Reducción: Se emplean agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para reducir el compuesto.

Sustitución: Las reacciones de sustitución pueden implicar el uso de agentes halogenantes u otros nucleófilos para introducir nuevos grupos funcionales.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y oxidados de 24,25-Dihidroxivitamina D2, que pueden tener diferentes actividades biológicas y aplicaciones .

Comparación Con Compuestos Similares

1,25-Dihydroxy vitamin D3: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.

25-Hydroxy vitamin D2: A precursor to 24,25-Dihydroxy vitamin D2, involved in the initial steps of vitamin D metabolism.

24,25-Dihydroxy vitamin D3: A hydroxylated form of vitamin D3, similar in structure and function to 24,25-Dihydroxy vitamin D2.

Uniqueness: 24,25-Dihydroxy vitamin D2 is unique in its specific hydroxylation pattern, which distinguishes it from other hydroxylated forms of vitamin D. This unique structure may confer specific biological activities and therapeutic potential that are distinct from other vitamin D metabolites .

Propiedades

IUPAC Name |

(E,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPEQZNMKGFTMQE-LLWYEHBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735363 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58050-55-8 | |

| Record name | (3S,5Z,7E,22E,24xi)-9,10-Secoergosta-5,7,10,22-tetraene-3,24,25-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research presented in this paper regarding 24,25-Dihydroxy Vitamin D2?

A1: This paper [] focuses on the isolation and identification of 24,25-Dihydroxy Vitamin D2 using a specific technique: perfusion of rat kidneys. While the paper doesn't delve into the detailed properties and functions of this compound, it highlights the successful isolation and identification of this vitamin D2 metabolite using a biological model. This isolation paved the way for further research into its metabolic pathways and potential biological roles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)

![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)